![molecular formula C22H19BrN6O3 B2779082 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170799-52-6](/img/structure/B2779082.png)
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
Molecular Structure Analysis
The presence of multiple aromatic rings (phenyl and oxadiazole) likely contributes to the compound’s stability. The bromine atom on the phenyl ring could be a site of reactivity, as could the nitrogen atoms in the oxadiazole and triazole rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution, and the oxadiazole and triazole rings could participate in various cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound could contribute to its stability and potentially its solubility in organic solvents .Scientific Research Applications
- Pyrazolines and their derivatives have been investigated for their antitumor properties. This compound’s unique structure may contribute to its ability to inhibit tumor growth or metastasis. Researchers have explored its effects on cancer cell lines, assessing its selectivity and potential as an anticancer agent .
- Pyrazole-bearing compounds are known for their pharmacological effects against parasitic diseases. This compound could potentially exhibit antileishmanial and antimalarial activities, making it relevant for combating these infections .
- A novel study investigated the neurotoxic effects of this pyrazoline derivative on rainbow trout alevins. Researchers examined its impact on AchE activity in the brain, which plays a crucial role in nerve impulse transmission. Behavioral changes and survival rates were also assessed .
- Oxidative stress is implicated in various diseases. This compound’s antioxidant potential has been explored, as it may help counteract reactive oxygen species (ROS) and protect cellular components. Monitoring malondialdehyde (MDA) levels, a common biomarker for oxidative injury, provides insights into its antioxidant activity .
- Pyrazolines often exhibit antibacterial and antifungal effects. While specific studies on this compound are limited, its structural features suggest potential in combating microbial infections .
- Single crystals of this compound have been analyzed using X-ray diffraction to determine its precise structure. Such studies contribute to our understanding of its molecular arrangement and bonding patterns .
Antitumor Activity
Antileishmanial and Antimalarial Activities
Neurotoxic Potential and Acetylcholinesterase (AchE) Activity
Oxidative Stress and Antioxidant Properties
Antibacterial and Antifungal Properties
Structural Characterization and Crystallography
Future Directions
properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12(2)13-6-8-16(9-7-13)29-21(30)18-19(22(29)31)28(27-25-18)11-17-24-20(26-32-17)14-4-3-5-15(23)10-14/h3-10,12,18-19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDKRRCMENPVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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